REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[CH3:35][O:36][C:37](=[O:41])[CH2:38][CH2:39][NH2:40]>CN(C=O)C.C(N(CC)CC)C>[CH3:35][O:36][C:37](=[O:41])[CH2:38][CH2:39][NH:40][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][CH:10]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
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ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
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21.1 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CCN)=O
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CCN)=O
|
Name
|
|
Quantity
|
34.8 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the resulting mixture was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue was partitioned between ethyl acetate (200 mL) and water (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCNC(C1=CC=C(C=C1)C=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |